molecular formula C16H15N3O2 B5774343 2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B5774343
M. Wt: 281.31 g/mol
InChI Key: QUBOIIWWZIUYKJ-UHFFFAOYSA-N
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Description

2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a pyridine ring attached to the oxadiazole ring, with a 3,4-dimethylphenoxy methyl group as a substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the reaction of 3,4-dimethylphenol with chloromethyl methyl ether to form 3,4-dimethylphenoxymethyl chloride. This intermediate is then reacted with 5-amino-1,2,4-oxadiazole in the presence of a base such as sodium hydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,5-Dimethylphenoxy)methyl]piperidine
  • 2-[(3,4-Dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole
  • 3-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Uniqueness

2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its specific substitution pattern and the presence of both oxadiazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[(3,4-dimethylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-6-7-13(9-12(11)2)20-10-15-18-16(19-21-15)14-5-3-4-8-17-14/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBOIIWWZIUYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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